Tritylamine

Vue d'ensemble

Description

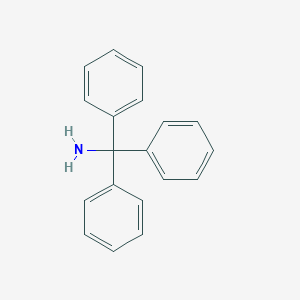

C19H17N . Il se caractérise par trois groupes phényles liés à un atome d'azote central. Ce composé est un solide cristallin incolore à température ambiante et est pratiquement insoluble dans l'eau mais soluble dans des solvants organiques tels que le chloroforme et le méthanol .

Applications De Recherche Scientifique

Triphenylmethanamine has several applications in scientific research:

Mécanisme D'action

Target of Action

Tritylamine is primarily used as a protective group in organic synthesis . It is particularly useful for the protection of various functional groups such as thiols, amines, and alcohols .

Mode of Action

As a protective group, this compound shields reactive sites on a molecule during a chemical reaction, preventing unwanted reactions at these sites . The trityl group can selectively be removed in the presence of an allyl or a benzyl group .

Biochemical Pathways

This compound is involved in various biochemical pathways. For instance, it is used in the preparation of N-tritylated β-aminoalcohols, which are useful building blocks in organic synthesis .

Pharmacokinetics

It is known that the trityl group can be removed via reductive detritylation, a process involving lithium powder and a catalytic amount of naphthalene .

Result of Action

The use of this compound in chemical reactions often results in the formation of protected derivatives of the target molecule. These derivatives can then undergo further reactions without interference at the protected sites .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the reductive detritylation process can be affected by the presence of other groups in the molecule .

Analyse Biochimique

Biochemical Properties

Triphenylmethanamine is involved in various biochemical reactions. It is a strong organic base that has found numerous applications in bioanalytical chemistry . Triphenylmethanamine has been a traditional solvent or additive employed in chromatography systems during biomolecule analysis, as it enables better separations for ionic samples in both normal and reverse-phase liquid chromatography .

Cellular Effects

The cellular effects of Triphenylmethanamine are not well-studied. Related compounds such as Triethylamine have been shown to influence cellular processes. For example, external Triethylamine raises cytoplasmic pH, which reduces the intracellular calcium concentration transient following calcium influx during membrane depolarization .

Molecular Mechanism

The molecular mechanism of Triphenylmethanamine is not well-documented. It is known that Triphenylmethanamine can undergo various chemical reactions. For instance, it can form salts with acids due to its alkyl substituents . It can also undergo alkylation with alkyl halides and dialkyl sulfates to give, ultimately, quaternary ammonium compounds .

Temporal Effects in Laboratory Settings

It is known that Triethylamine, a related compound, can cause persistent contamination of atmospheric pressure ionization (API) sources and LC system components, resulting in intense background peaks in positive mode ESI mass spectra .

Metabolic Pathways

Related compounds such as Triethylamine are known to be metabolized by the gut microbiota from dietary nutrients like choline, betaine, and L-carnitine to form trimethylamine (TMA) .

Transport and Distribution

It is known that Triethylamine, a related compound, is miscible with organic solvents and has a solubility in water of 112.4 g/L at 20 °C .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La triphénylméthanamine peut être synthétisée par arylation de la diphénylamine. La réaction implique l'utilisation d'halogénures d'aryle et d'une base, généralement sous reflux . Une autre méthode implique la réaction du chlorure de triphénylméthyle avec l'ammoniac ou les amines primaires .

Méthodes de production industrielle

La production industrielle de triphénylméthanamine implique souvent la réaction du chlorure de triphénylméthyle avec l'ammoniac en présence d'un solvant comme le benzène ou le toluène. La réaction est généralement effectuée à des températures élevées pour assurer une conversion complète .

Analyse Des Réactions Chimiques

Types de réactions

La triphénylméthanamine subit divers types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former de l'oxyde de triphénylméthylamine.

Réduction : Elle peut être réduite pour former du triphénylméthane.

Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier avec les halogènes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les agents halogénants comme le chlore ou le brome sont couramment utilisés.

Principaux produits formés

Oxydation : Oxyde de triphénylméthylamine.

Réduction : Triphénylméthane.

Substitution : Dérivés halogénés de la triphénylméthanamine.

Applications de la recherche scientifique

La triphénylméthanamine a plusieurs applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la triphénylméthanamine implique sa capacité à former des complexes stables avec diverses molécules. L'atome d'azote central peut donner sa paire d'électrons non partagée pour former des liaisons de coordination avec des ions métalliques ou d'autres électrophiles. Cette propriété la rend utile en catalyse et comme ligand en chimie de coordination .

Comparaison Avec Des Composés Similaires

Composés similaires

Triphénylamine : Structure similaire mais elle n'a pas la paire d'électrons non partagée de l'atome d'azote central, ce qui la rend moins réactive dans certains types de réactions.

Triphénylméthane : Elle n'a pas l'atome d'azote, ce qui la rend chimiquement distincte en termes de réactivité et d'applications.

Chlorure de triphénylméthyle : Contient un atome de chlore au lieu d'un groupe amine, ce qui conduit à une réactivité et des utilisations différentes.

Unicité

La triphénylméthanamine est unique en raison de sa capacité à former des complexes stables avec diverses molécules, ce qui la rend très précieuse en synthèse organique et en science des matériaux. Sa réactivité avec différents réactifs la rend également polyvalente pour diverses transformations chimiques .

Activité Biologique

Tritylamine, a compound characterized by its three phenyl groups attached to a nitrogen atom, has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its roles in synthetic chemistry, particularly as an ammonia surrogate, and its implications in medicinal chemistry.

This compound (C₁₈H₁₈N) is known for its steric hindrance and stability, making it an effective reagent in various chemical reactions. It serves as a substitute for ammonia in several synthetic pathways, including the Ugi reaction and the synthesis of amides. The ability to use this compound as an ammonia equivalent allows for more controlled reactions with fewer side products, enhancing yield and purity.

Table 1: Comparison of this compound with Ammonia in Synthesis

| Property | This compound | Ammonia |

|---|---|---|

| Steric Hindrance | High | Low |

| Reactivity | Moderate | High |

| By-products | Minimal | Often significant |

| Yield | Higher in certain reactions | Variable |

1. Medicinal Chemistry

This compound has been utilized in the synthesis of biologically active compounds. For instance, it has been employed as a component in the Ugi reaction to create oxazole scaffolds that exhibit potential anti-cancer properties. The use of this compound in this context allows for the generation of complex molecular structures that may serve as lead compounds for drug development .

Case Study: Ugi Reaction with this compound

In a study aimed at synthesizing IDO1 inhibitors, this compound was used effectively to produce compounds with promising biological activity. The reaction conditions were optimized to achieve high yields, demonstrating this compound's utility in generating pharmacologically relevant molecules .

2. Anticancer Activity

Research has indicated that compounds synthesized using this compound can exhibit anticancer properties. For example, derivatives created through the Ugi reaction have been tested against various cancer cell lines, showing significant antiproliferative effects . The mechanism often involves the induction of apoptosis through caspase activation, highlighting the potential therapeutic applications of this compound-derived compounds.

Mechanistic Insights

The biological activity of this compound-derived compounds can be attributed to their ability to interact with specific biological targets. For instance, studies have shown that certain synthesized derivatives can inhibit proteins involved in cancer cell survival, such as inhibitors of apoptosis proteins (IAPs). This interaction leads to increased apoptosis in cancer cells, providing a pathway for therapeutic intervention .

Table 2: Biological Activity of this compound-Derived Compounds

| Compound Type | Target Protein | Biological Effect |

|---|---|---|

| Oxazole derivatives | IDO1 | Inhibition of tumor growth |

| Amides | IAPs | Induction of apoptosis |

Propriétés

IUPAC Name |

triphenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVJOYBTLHNRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206972 | |

| Record name | Tritylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5824-40-8 | |

| Record name | Triphenylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005824408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tritylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tritylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR7TF3NW3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Triphenylmethylamine has the molecular formula C19H17N and a molecular weight of 259.34 g/mol. []

A: While triphenylmethylamine possesses a nitrogen atom with a lone pair of electrons, it typically crystallizes as isolated molecules without intermolecular hydrogen bonding. This is observed in its orthorhombic polymorph. Interestingly, a triclinic polymorph has been isolated where triphenylmethylamine forms dimers through N-H...N hydrogen bonds. [, ]

A: The bulky triphenylmethyl group in triphenylmethylamine significantly influences its packing in the solid state. The steric hindrance of these groups often leads to the formation of loosely packed structures with interstitial voids, contributing to its use in the development of porous materials. [, ]

A: The solvent plays a crucial role in determining the supramolecular arrangements and properties of triphenylmethylamine-based materials. For instance, the reaction of triphenylmethylamine with naphthalene-1,5-disulfonic acid in different solvents leads to distinct organic salts with varying hydrogen-bonding modes and architectures, impacting their luminescent properties. [, ]

A: d-POSs are a novel class of porous materials constructed from the hierarchical assembly of triphenylmethylamine and sulfonic acids possessing polyaromatic moieties. [, ] The charge-assisted hydrogen bonding between the amine and sulfonic acid groups leads to the formation of stable tetrahedral supramolecular clusters. These clusters then assemble via π–π interactions between the polyaromatic units, generating diamondoid networks with continuous open channels. The bulky nature of triphenylmethylamine is crucial in preventing dense packing, thereby enabling porosity. [, ]

A: Yes, triphenylmethylamine is a useful reagent in organic synthesis. For example, it reacts with oxiranes to produce N-trityl-β-amino alcohols, which can be further transformed into β-amino alcohol hydrochlorides upon treatment with hydrochloric acid. []

A: Research indicates that triphenylmethylamine can be employed in the organocatalytic synthesis of α-triphenylmethylamines. This involves a formal Betti reaction between phenols and benzophenone-derived imines, where the in situ generation of a reactive benzophenone iminium species is key to the transformation. []

A: Interestingly, triphenylmethylamine, unlike its germanium analog trimesitylgermyl amine, does not show inhibitory activity against carbonic anhydrase isozymes I and II. This difference highlights the influence of the central atom on biological activity. []

A: Yes, triphenylmethylamine-based porous organic salts have demonstrated potential in sensing applications. For instance, a porous organic salt composed of triphenylmethylamine and 2-(4-sulfophenyl)anthraquinone exhibits vapochromic behavior, changing its fluorescence properties upon exposure to various volatile solvents. [] This property makes it a potential candidate for sensing volatile organic compounds.

A: Impregnating porous organic salt crystals, such as those composed of triphenylmethylamine and 9-(4-sulfophenyl)anthracene, with fullerenes like C60 and C70, results in the quenching of the fluorescence typically exhibited by these crystals. This phenomenon is attributed to photoinduced electron transfer from the excited state of the anthracene moiety to the fullerene molecules. []

A: Research shows that triphenylmethylamine can be a key component in the creation of materials exhibiting room-temperature phosphorescence (RTP). Specifically, cage-like sodalite-type porous organic salts, formed using tetrasulfonic acid with an adamantane core and halogen-substituted triphenylmethylamines, can induce RTP in incorporated luminescent molecules, even in air. [] The heavy atom effect from the halogen substituent, along with the protective environment within the porous framework, contributes to this phenomenon.

A: Modifying the phenyl rings of triphenylmethylamine with substituents like halogens can significantly impact the structure and properties of the resulting materials. For instance, in diamondoid porous organic salts, introducing halogens on the triphenylmethylamine unit can lead to distortions in the diamondoid network, influencing gas adsorption behavior. [] In other cases, such modifications can induce chirality and helical structures, leading to materials exhibiting circularly polarized luminescence. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.